molecular formula C22H21ClN8O3S B11056540 4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B11056540
M. Wt: 513.0 g/mol
InChI Key: HPLDDCNXMMPUNQ-UHFFFAOYSA-N
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Description

4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tetrazole and sulfonyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrazole group: This step often involves the reaction of an azide with a nitrile precursor in the presence of a catalyst.

    Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Losartan: A compound with a similar tetrazole group, used as an angiotensin II receptor antagonist.

    Imidazoles: Compounds with a similar heterocyclic structure, used in various pharmaceutical applications.

Uniqueness

4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one is unique due to its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H21ClN8O3S

Molecular Weight

513.0 g/mol

IUPAC Name

4-chloro-5-[4-[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonylpiperazin-1-yl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C22H21ClN8O3S/c1-16-7-8-18(30-15-24-26-27-30)13-20(16)35(33,34)29-11-9-28(10-12-29)19-14-25-31(22(32)21(19)23)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3

InChI Key

HPLDDCNXMMPUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCN(CC3)C4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

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